3-Chloro-2-methoxy-5-(methylthio)pyridine
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Overview
Description
3-Chloro-2-methoxy-5-(methylthio)pyridine is an organic compound with the molecular formula C7H8ClNOS It is a substituted pyridine derivative, characterized by the presence of a chlorine atom, a methoxy group, and a methylthio group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methoxy-5-(methylthio)pyridine typically involves the chlorination of 2-methoxy-5-(methylthio)pyridine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methoxy-5-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or methoxy derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, methoxy derivatives
Substitution: Amino derivatives, thiol-substituted pyridines
Scientific Research Applications
3-Chloro-2-methoxy-5-(methylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-5-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
3-Chloro-2-methoxy-5-(methylthio)pyridine can be compared with other similar compounds, such as:
- 2-Chloro-3-methoxy-5-(methylthio)pyridine
- 3-Chloro-5-methoxy-2-(methylthio)pyridine
- 2-Methoxy-5-(methylthio)pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for selective interactions with molecular targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C7H8ClNOS |
---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
3-chloro-2-methoxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8ClNOS/c1-10-7-6(8)3-5(11-2)4-9-7/h3-4H,1-2H3 |
InChI Key |
XYGZPQMITPDUQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)SC)Cl |
Origin of Product |
United States |
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